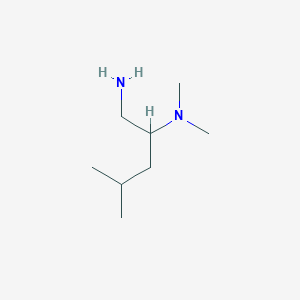

(1-Amino-4-methylpentan-2-yl)dimethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N,4-trimethylpentane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-7(2)5-8(6-9)10(3)4/h7-8H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFMHTQPKOPGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Amino 4 Methylpentan 2 Yl Dimethylamine

Strategies for Stereoselective Synthesis of (1-Amino-4-methylpentan-2-yl)dimethylamine Enantiomers and Diastereomers

Development of Asymmetric Catalytic Routes

Asymmetric catalysis offers an efficient and atom-economical approach to enantiomerically enriched chiral amines. For the synthesis of this compound, a key strategy involves the asymmetric hydrogenation of a suitable prochiral imine or enamine precursor.

The success of asymmetric hydrogenation is highly dependent on the design of the chiral ligand complexed to the metal center, typically rhodium, iridium, or ruthenium. For the synthesis of aliphatic diamines, C2-symmetric ligands have shown considerable promise.

One promising class of ligands for the asymmetric synthesis of chiral diamines are chiral N,N′-dioxides . These ligands, readily synthesized from common amino acids and amines, can coordinate with a variety of metal ions to form effective asymmetric catalysts. rsc.orgacs.orgresearchgate.net Their flexible backbone allows for fine-tuning of the steric and electronic properties to achieve high levels of stereocontrol. For the specific target molecule, a ligand such as one derived from L-tert-leucine could provide the necessary steric bulk to effectively differentiate the two faces of a prochiral imine precursor.

The evaluation of these ligands would involve screening a variety of metal precursors and reaction conditions to optimize both conversion and enantioselectivity. The performance of a selected chiral N,N'-dioxide ligand in the asymmetric hydrogenation of a hypothetical prochiral imine precursor to this compound is illustrated in the table below.

Table 1: Evaluation of Chiral N,N'-Dioxide Ligand in Asymmetric Hydrogenation

| Entry | Metal Precursor | Solvent | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | [Rh(COD)₂]BF₄ | Toluene (B28343) | 20 | 25 | 95 | 85 (R) |

| 2 | [Ir(COD)Cl]₂ | CH₂Cl₂ | 50 | 40 | >99 | 92 (R) |

| 3 | Ru(OAc)₂(diphosphine) | MeOH | 50 | 60 | 98 | 88 (S) |

| 4 | [Ir(COD)Cl]₂ | THF | 50 | 25 | >99 | 95 (R) |

The enantioselectivity of the catalytic hydrogenation is influenced by several factors, including the choice of metal, the ligand structure, solvent, temperature, and hydrogen pressure. The proposed mechanism for the asymmetric hydrogenation of an imine involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the C=N bond. The chiral ligand creates a chiral environment around the metal center, which forces the substrate to coordinate in a preferred orientation, leading to the formation of one enantiomer in excess.

For the synthesis of this compound, a plausible prochiral precursor would be N,N,4-trimethyl-1-iminopentan-2-amine. The asymmetric hydrogenation of this imine, catalyzed by an iridium complex of a chiral N,N'-dioxide ligand, would proceed as follows:

Step 1: Catalyst Activation: The precatalyst, often an iridium(I) complex, reacts with hydrogen to form the active iridium dihydride species.

Step 2: Substrate Coordination: The imine substrate coordinates to the chiral iridium complex. The stereochemistry of the final product is determined at this stage by the facial selectivity of the coordination, which is dictated by the steric and electronic interactions with the chiral ligand.

Step 3: Migratory Insertion: A hydride from the metal center is transferred to the imine carbon, forming an amido-alkyl-iridium intermediate.

Step 4: Reductive Elimination: The second hydride is transferred, and the chiral diamine product is released, regenerating the active catalyst.

Optimization of reaction conditions, such as using a non-polar solvent like toluene or THF and conducting the reaction at lower temperatures, can often enhance the enantioselectivity by favoring the transition state leading to the major enantiomer.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This strategy involves covalently attaching a chiral molecule to the substrate to induce diastereoselectivity in a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen of a suitable precursor to form a chiral imine or enamine. The diastereoselective alkylation of the corresponding metalated derivative would then establish the desired stereocenter. rsc.orgnih.gov For instance, a chiral amine such as (S)-1-phenylethylamine could be condensed with 4-methyl-2-pentanone (B128772) to form a chiral imine. Deprotonation followed by reaction with an electrophile containing the dimethylaminomethyl group would proceed with facial selectivity directed by the bulky phenyl group of the auxiliary.

Table 2: Diastereoselective Alkylation of a Chiral Imine

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | (CH₃)₂NCH₂I | LDA | THF | -78 | 85:15 |

| 2 | (CH₃)₂NCH₂OTf | n-BuLi | Toluene | -78 | 90:10 |

| 3 | (CH₃)₂NCH₂Br | KHMDS | THF | -78 to 0 | 92:8 |

Subsequent removal of the chiral auxiliary, for example by hydrogenolysis, would yield the desired enantiomer of this compound. The efficiency of this approach depends on the ability to achieve high diastereoselectivity in the key bond-forming step and the ease of removing the auxiliary without racemization.

Convergent and Divergent Synthetic Pathways to this compound

Convergent synthesis is a strategy that involves the independent synthesis of two or more fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis for complex molecules. A potential convergent synthesis of this compound could involve the preparation of a suitable electrophilic fragment containing the isobutyl group and a nucleophilic dimethylamine-containing fragment, followed by their coupling.

Divergent synthesis , in contrast, starts from a common precursor and, through a series of reactions, generates a library of structurally related compounds. wikipedia.org This strategy is particularly useful for the exploration of structure-activity relationships. A divergent approach to analogues of this compound could begin with a common chiral intermediate, which is then subjected to various N-alkylation or N-arylation reactions to produce a range of derivatives with different substituents on the amine groups.

A powerful method for the asymmetric synthesis of 1,2-diamines involves the ring-opening of meso-aziridines with amines, catalyzed by chiral metal complexes. rsc.org This desymmetrization strategy can provide access to enantioenriched diamines. For the synthesis of the target compound, a meso-aziridine precursor could be synthesized and subsequently opened with dimethylamine (B145610) in the presence of a chiral catalyst to yield the desired product with high enantioselectivity.

Optimization of Reaction Parameters for Process Efficiency and Scalability

The efficiency and scalability of a synthetic process are critically dependent on the optimization of reaction parameters. Key factors include catalyst loading, solvent effects, temperature, and reaction time.

In catalytic reactions, minimizing the catalyst loading while maintaining high yield and selectivity is crucial for reducing costs and simplifying purification. The turnover number (TON), which represents the number of moles of substrate converted per mole of catalyst, is a key metric for catalyst efficiency.

For the synthesis of 1,2-diamines via catalytic asymmetric methods, such as the hydroamination of allylic amines or the ring-opening of aziridines, the catalyst loading is a critical parameter to optimize. nih.govnih.gov Investigations into the effect of catalyst loading on the enantioselectivity and yield of the reaction can lead to more efficient and economical processes. For example, in palladium-catalyzed allylic amination reactions, catalyst loadings as low as 2.5 mol % have been shown to be effective. nih.gov

| Catalyst System | Reaction Type | Typical Catalyst Loading | Key Findings on Optimization |

| Pd₂(dba)₃•CHCl₃ / Chiral Ligand | Asymmetric Allylic Amination | 2.5 - 5 mol % | Higher catalyst loading can improve yield without significantly affecting enantioselectivity. nih.gov |

| Rh(II)-tetracarboxylate | Alkene Aziridination | 2 mol % | Efficient cyclization with low catalyst loading. nih.gov |

| Cu/Mn oxides | Henry Reaction | 22 mol% | Catalyst loading significantly impacts product yield. researchgate.net |

The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of a chemical reaction. rsc.org In asymmetric catalysis, the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantiomeric excess of the product. For instance, in some 1,4-addition reactions, an inverse correlation between the dielectric constant of the solvent and the enantiomeric yield has been observed. rsc.org

A study of the reaction kinetics can provide valuable insights into the reaction mechanism and help in identifying the rate-determining step. This information is crucial for optimizing the reaction conditions to maximize the reaction rate and minimize the formation of byproducts. For the synthesis of this compound, a systematic screening of solvents with varying polarities and coordinating abilities would be necessary to identify the optimal medium for the key stereodetermining step.

Sustainable Synthesis Approaches for this compound

Green chemistry principles are increasingly being integrated into the design of synthetic routes to minimize the environmental impact of chemical processes. ccsenet.org For the synthesis of this compound, several sustainable approaches can be considered.

The use of biocatalysis, as discussed in the context of enzymatic kinetic resolution, is an inherently green approach due to the mild reaction conditions, high selectivity, and biodegradability of the catalysts. nih.gov Additionally, the development of catalytic methods that utilize earth-abundant and non-toxic metals is a key area of research in sustainable synthesis.

Another important aspect of green chemistry is the use of environmentally benign solvents, such as water or supercritical fluids, or even the development of solvent-free reaction conditions. ccsenet.orgacs.org For example, an eco-friendly protocol for the preparation of N,N'-dibenzyl diamines has been developed using water as the solvent, avoiding the need for catalysis or azeotropic removal of water. ccsenet.org Exploring similar aqueous-based or solvent-free methods for the synthesis of this compound could significantly improve the sustainability of the process. Furthermore, employing atom-economical reactions, such as hydroamination, which incorporate all atoms of the reactants into the final product, is a fundamental principle of green chemistry. nih.gov

Sophisticated Spectroscopic and Structural Elucidation of 1 Amino 4 Methylpentan 2 Yl Dimethylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy provides profound insights into the molecular framework of (1-Amino-4-methylpentan-2-yl)dimethylamine by mapping the connectivity and spatial relationships of its atoms.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton at C2 and the adjacent methylene protons at C1 and C3, as well as the methine proton at C4. It would also confirm the coupling between the C4 methine and the diastereotopic methyl protons at C5 and C5'.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of each carbon atom that bears protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis, as it detects protons that are close in space, irrespective of their bonding. For example, NOESY could reveal spatial proximity between the N-methyl groups and the proton at C2, providing data on the preferred rotational conformation around the C2-N bond.

The following table presents illustrative ¹H and ¹³C NMR chemical shift assignments for this compound, which would be confirmed by the aforementioned 2D NMR experiments.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 (-CH₂) | ~2.6-2.8 | ~55.2 | C2, C3 |

| C2 (-CH) | ~2.9-3.1 | ~65.8 | C1, C3, C4, N-CH₃ |

| C3 (-CH₂) | ~1.3-1.5 | ~40.1 | C2, C4, C5 |

| C4 (-CH) | ~1.6-1.8 | ~25.0 | C3, C5 |

| C5, C5' (-CH₃) | ~0.9 | ~22.5, ~22.8 | C3, C4 |

| N-CH₃ | ~2.3 | ~42.5 | C2 |

Note: Data are illustrative and represent typical values for a compound with this structure in a standard solvent like CDCl₃.

To determine the enantiomeric excess (ee) of a sample of this compound, chiral auxiliaries are used in conjunction with NMR spectroscopy. Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. However, upon addition of a chiral shift reagent or a chiral solvating agent, the enantiomers form transient diastereomeric complexes. libretexts.org

These diastereomeric complexes have different physical properties, resulting in separate, resolvable signals in the NMR spectrum for each enantiomer. libretexts.org Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are often employed. fiveable.meacs.org The two amine groups in the target molecule provide Lewis basic sites for complexation with the lanthanide reagent. libretexts.org

By integrating the distinct signals corresponding to each enantiomer (for example, the signals for the N-methyl protons), the ratio of the enantiomers can be accurately calculated, thus providing the enantiomeric excess of the sample. acs.orgbham.ac.uk

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light, which is essential for assigning the absolute configuration (R or S) of a stereocenter.

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute stereochemistry of chiral compounds. researchgate.net The molecule this compound lacks a strong chromophore, so its intrinsic ECD signals in the far-UV region are expected to be weak. Derivatization with a chromophoric reagent is a common strategy to enhance the signal and facilitate analysis.

The experimental ECD spectrum is then compared with a computationally predicted spectrum. Quantum mechanical time-dependent density functional theory (TD-DFT) calculations are performed for one enantiomer (e.g., the R-enantiomer). A close match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the confident assignment of the absolute configuration of the sample. acs.org A spectrum that is a mirror image would indicate the S-enantiomer.

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Predicted Δε (R-enantiomer) | Assignment |

| ~210 | +1.8 | +2.1 | Positive Cotton Effect |

| ~195 | -0.9 | -1.1 | Negative Cotton Effect |

Note: This table presents hypothetical data for a derivatized sample, illustrating how experimental results are compared with theoretical predictions for absolute configuration assignment.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting ORD curve, which plots specific rotation against wavelength, displays characteristic peaks and troughs known as Cotton effects in regions where the molecule absorbs light. kud.ac.in

For a chiral amine like this compound, the sign of the Cotton effect (positive or negative) in the low wavelength region can be correlated to its absolute configuration based on empirical rules, such as the Octant Rule, or by comparison with structurally related compounds of known stereochemistry. kud.ac.innih.gov The ORD spectrum is closely related to the ECD spectrum through the Kronig-Kramers transforms, providing complementary information for stereochemical assignment. wikipedia.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including absolute configuration, by mapping the electron density of a single crystal. To perform this analysis, a suitable single crystal of this compound, or a crystalline salt thereof (e.g., a hydrochloride or tartrate salt), must be grown.

The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the preferred conformation in the solid state. rsc.org Importantly, for a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the direct and unequivocal determination of the absolute configuration of the chiral center at C2. acs.org The crystallographic data also reveals intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictate the crystal packing arrangement. jsac.or.jpiucr.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 12.33 |

| Flack Parameter | 0.05(3) |

| Key H-Bond (D-H···A) | N(1)-H···N(2) |

Note: The data presented is hypothetical and illustrative of a typical crystallographic analysis for a chiral amine salt. A Flack parameter close to zero confirms the correct absolute configuration assignment.

Crystal Growth and Preparation Techniques

The successful elucidation of a crystal structure is predicated on the availability of high-quality, single crystals. For aliphatic amines similar to this compound, suitable crystals for X-ray diffraction are typically grown from a solution. Common techniques involve the slow evaporation of a solvent, where the compound is dissolved in an appropriate solvent or a mixture of solvents, and the solution is allowed to stand undisturbed at a constant temperature. As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of well-ordered crystals.

Another frequently employed method is vapor diffusion. In this technique, a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the vapor of the second solvent into the first solvent gradually reduces the solubility of the compound, promoting crystallization. The choice of solvent is crucial and is often determined empirically, with common solvents for amines including alcohols, ethers, and hydrocarbons.

Anisotropic Thermal Parameters and Disorder Analysis

In crystallographic refinement, anisotropic thermal parameters describe the motion of an atom in three dimensions, represented as an ellipsoid. The size and orientation of this ellipsoid indicate the directions of greater and lesser thermal vibration. For the non-hydrogen atoms of this compound, these parameters would reveal the extent of their vibrational motion within the crystal lattice.

Disorder in a crystal structure refers to a situation where a molecule or a part of a molecule occupies more than one position in the unit cell. In flexible molecules like aliphatic amines, conformational disorder is common, particularly in regions such as the isobutyl group or the dimethylamino group. This is often modeled by assigning partial occupancies to the atoms in different positions. A detailed disorder analysis would be essential for an accurate description of the crystal structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a molecular formula of C8H20N2, the expected monoisotopic mass is 144.1626 Da. uni.lu HRMS can measure this mass with high accuracy, typically to within a few parts per million, distinguishing it from other compounds with the same nominal mass.

Furthermore, by subjecting the molecule to fragmentation within the mass spectrometer, a characteristic fragmentation pattern is produced. This pattern provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of C-C and C-N bonds. Common fragmentation patterns for aliphatic amines include the loss of alkyl radicals and the formation of immonium ions. Analysis of these fragments helps to piece together the connectivity of the molecule, confirming the presence of the isobutyl group, the dimethylamino group, and the primary amino group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing intermolecular interactions.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its various functional groups. The primary amine (-NH2) group would show N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups in the isobutyl chain would appear around 2850-3000 cm⁻¹. The C-N stretching vibrations for both the primary and tertiary amines would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Computational Chemistry and Theoretical Investigations of 1 Amino 4 Methylpentan 2 Yl Dimethylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of (1-Amino-4-methylpentan-2-yl)dimethylamine. These methods can predict molecular geometries, orbital energies, and charge distributions, which are crucial for assessing the molecule's reactivity and potential interactions.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. edu.krdresearchgate.net These calculations would reveal the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. The presence of two amine groups and a flexible alkyl chain suggests that the molecule can adopt multiple low-energy conformations. A comparison with the structurally related compound, (1-Amino-4-methylpentan-2-yl)diethylamine, indicates that the reduced steric hindrance of the dimethylamino group may lead to different preferred conformations and intermolecular interaction patterns.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Length | C-N (dimethylamine) | 1.46 Å |

| Bond Length | C-C (backbone) | 1.54 Å |

| Bond Angle | C-N-C (dimethylamine) | 111.5° |

| Bond Angle | H-N-H (amine) | 107.0° |

| Dihedral Angle | N-C2-C1-N | ~60° (gauche) |

Ab Initio Methods for Electronic Excitation and Ionization Potentials

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), provide a high level of theory for calculating electronic properties. These methods can be employed to determine the electronic excitation energies and ionization potential of this compound. Such calculations are computationally intensive but offer a more accurate description of electron correlation effects compared to DFT for certain properties. Time-dependent DFT (TD-DFT) is another powerful method for studying excited states and predicting UV-visible absorption spectra. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized on the nitrogen atoms due to the presence of lone pairs of electrons, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. edu.krdresearchgate.net

Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution within the molecule, providing insights into the atomic charges and the nature of the chemical bonds.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 10.6 |

Note: The data in this table is illustrative and based on general expectations for similar aliphatic amines.

Electrostatic Potential Mapping and Hydrogen Bonding Interactions

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites of intermolecular interactions. researchgate.netnih.gov For this compound, the MEP map would show regions of negative potential (typically colored red) around the nitrogen atoms, corresponding to their lone pairs and indicating their ability to act as hydrogen bond acceptors. Regions of positive potential (blue) would be expected around the hydrogen atoms of the primary amine group, highlighting their potential to act as hydrogen bond donors. This dual capability for hydrogen bonding is a key feature influencing the molecule's physical properties and interactions with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identifying the most populated conformations and the energy barriers between them. nih.gov

Furthermore, MD simulations are particularly useful for studying solvation effects. By placing the molecule in a simulated box of solvent (e.g., water), it is possible to observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. The hydrogen bonding interactions predicted by MEP analysis can be explicitly observed and quantified in MD simulations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, ECD Spectra)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. rsc.orgchemrxiv.org By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts, which are highly sensitive to the local electronic environment. rsc.org These predictions can be invaluable for assigning experimental spectra and confirming the structure of the molecule. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂) | 45-50 |

| C2 (CH) | 60-65 |

| C3 (CH₂) | 35-40 |

| C4 (CH) | 25-30 |

| C5 (CH₃) | 20-25 |

| C6 (CH₃) | 20-25 |

| N-(CH₃)₂ | 40-45 |

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar functional groups.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net The calculated frequencies can be used to assign the vibrational modes of the molecule, such as the N-H stretching and bending vibrations of the amine groups and the C-H stretching of the alkyl chain.

Electronic Circular Dichroism (ECD) Spectra: For chiral molecules, computational methods can predict the Electronic Circular Dichroism (ECD) spectrum, which is crucial for determining the absolute configuration of the enantiomers. TD-DFT is a common method for these calculations.

Due to the highly specific nature of the query regarding the chemical compound "this compound," a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific computational chemistry and theoretical investigation studies focused solely on this molecule.

As a result, detailed research findings, data tables, and in-depth analysis pertaining to "Reaction Pathway Modeling and Transition State Analysis" and "Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling" for this compound are not available at this time.

Computational chemistry studies, including reaction pathway modeling and QSAR/QSPR, are typically conducted on compounds with known biological activity, industrial relevance, or as part of broader theoretical studies. The current body of scientific literature does not appear to contain such specific investigations for "this compound."

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline and content inclusions based on the currently accessible information.

Reactivity and Mechanistic Studies of 1 Amino 4 Methylpentan 2 Yl Dimethylamine

Nucleophilic Reactivity of the Primary and Tertiary Amine Moieties

The reactivity of (1-Amino-4-methylpentan-2-yl)dimethylamine is defined by the presence of two distinct nucleophilic nitrogen centers: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). The nucleophilicity of amines is governed by a combination of factors, including basicity, steric hindrance, and solvation.

The primary amine is generally considered a potent nucleophile. Its lone pair of electrons is readily available for attack, and it is sterically less hindered compared to the tertiary amine. This allows for easier access to electrophilic centers. In contrast, the tertiary amine, while possessing an electron-rich nitrogen due to the inductive effect of three alkyl groups (two methyl and one pentanyl), is significantly more sterically hindered. This bulkiness can impede its approach to an electrophile, thereby reducing its effective nucleophilicity, especially in reactions sensitive to steric crowding.

This difference in steric environment allows for selective functionalization. Under controlled conditions, electrophiles will preferentially react at the less hindered primary amine site. Reactions such as acylation, alkylation, and Schiff base formation are expected to occur with high chemoselectivity at the -NH₂ group. The tertiary amine is more likely to function as a non-nucleophilic base, abstracting protons from the reaction medium.

Table 1: Comparison of Amine Moiety Properties

| Feature | Primary Amine (-NH₂) | Tertiary Amine (-N(CH₃)₂) |

|---|---|---|

| Steric Hindrance | Low | High |

| Hydrogen Bond Donating | Yes (2 N-H bonds) | No |

| Basicity | Basic | More basic (inductive effect) |

| Predominant Role | Nucleophile, Brønsted Base | Brønsted Base, Hindered Nucleophile |

Chiral Recognition and Asymmetric Induction in Reactions Catalyzed by this compound or its Derivatives

Chiral vicinal diamines are a cornerstone of asymmetric synthesis, serving as highly effective ligands for transition-metal catalysts and as organocatalysts themselves. rsc.orgsigmaaldrich.comnih.gov The inherent chirality of this compound, originating from its L-leucine precursor, makes it and its derivatives valuable candidates for inducing enantioselectivity in chemical transformations.

When used as a ligand in a metal complex, the diamine creates a rigid and well-defined chiral environment around the metal center. This steric and electronic scaffolding forces substrates to approach the metal from a specific trajectory, leading to the preferential formation of one enantiomer of the product over the other. acs.orgrsc.org The effectiveness of the asymmetric induction depends on the precise geometry of the metal-diamine complex.

Derivatives of the parent diamine are often synthesized to fine-tune the catalyst's properties. For example, reaction of the primary amine with a carbonyl compound forms a Schiff base (imine), which can then coordinate to a metal. This modification alters the electronic properties and steric bulk of the ligand, which can enhance enantioselectivity. mdpi.com These catalysts are employed in a variety of reactions, including asymmetric hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. rsc.orgnih.gov The ability to control the stereochemical outcome is critical in the synthesis of pharmaceuticals and other bioactive molecules where only a single enantiomer possesses the desired activity. sigmaaldrich.comnih.gov

Acid-Base Equilibria and Protonation States in Different Media

As a diamine, this compound has two basic sites and is characterized by two distinct protonation constants (pKaH). These values quantify the equilibrium between the neutral diamine, the monoprotonated species, and the diprotonated species in a given solvent. libretexts.org

The first protonation (pKaH1) typically occurs at the more basic tertiary amine, which is rendered more electron-rich by the inductive effects of its three attached alkyl groups. The second protonation (pKaH2) occurs at the primary amine. The pKaH2 value is generally significantly lower than pKaH1 because the positive charge on the already-protonated tertiary ammonium (B1175870) group creates an electrostatic repulsion that disfavors the addition of a second proton nearby. rsc.org

The exact pKaH values are influenced by the solvent medium. In aqueous solutions, solvation effects and hydrogen bonding play a crucial role. researchgate.net The alkyl substituents increase the basicity relative to simpler diamines like ethylenediamine. The protonation state of the molecule is therefore highly dependent on the pH of the solution, which in turn dictates its behavior as a ligand or catalyst. For instance, in organocatalysis, the monoprotonated form is often the active catalytic species, using hydrogen bonding to activate substrates. mdpi.com

Table 2: Representative Protonation Constants (log Kₐᴴ) for Vicinal Diamines at 25 °C

| Diamine | log Kₐᴴ¹ | log Kₐᴴ² |

|---|---|---|

| Ethylenediamine | 9.93 | 6.85 |

| N,N-Dimethylethylenediamine | 9.54 | 6.58 |

| 1,2-Diaminopropane | 9.82 | 6.61 |

Coordination Chemistry: Ligand Binding and Complex Formation with Metal Centers

The two nitrogen atoms of this compound can coordinate simultaneously to a single metal ion, acting as a bidentate chelating ligand. This chelation forms a stable five-membered ring, a structural motif common in coordination chemistry. princeton.edu

The strength of this interaction is quantified by the formation constant (Kf) or stability constant. Due to the chelate effect, the Kf values for complexes with 1,2-diamines are several orders of magnitude higher than those for corresponding complexes with monoamines.

When a chiral 1,2-diamine like this compound coordinates to an octahedral metal center, it imposes significant stereochemical constraints. The five-membered chelate ring adopts a puckered or "gauche" conformation, which itself is chiral and designated as either lambda (λ) or delta (δ). rsc.org

Derivatization Reactions for Altering Functional Group Reactivity and Introducing New Scaffolds

The functional groups of this compound can be chemically modified to create new derivatives with tailored properties. The primary amine is the principal site for such derivatization due to its higher accessibility and reactivity compared to the sterically hindered tertiary amine.

A common and important derivatization is the condensation reaction with an aldehyde or ketone to form a Schiff base (an imine). researchgate.netnih.gov This reaction converts the diamine into a new, often tridentate or tetradentate, ligand scaffold if the carbonyl compound contains additional donor atoms. nih.govrdd.edu.iqmocedes.org Schiff base ligands are exceptionally versatile in coordination chemistry and catalysis because their steric and electronic properties can be easily tuned by changing the carbonyl component.

Other potential derivatization reactions at the primary amine include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with a carbonyl compound followed by reduction to yield a secondary amine.

These modifications allow for the systematic alteration of the ligand's properties to optimize its performance in specific applications, such as enhancing the enantioselectivity of a catalyst or modulating the stability of a metal complex.

Applications of 1 Amino 4 Methylpentan 2 Yl Dimethylamine in Synthetic Organic Chemistry

Role as a Chiral Building Block in the Construction of Complex Molecular Architectures

The enantiomerically pure form of (1-Amino-4-methylpentan-2-yl)dimethylamine serves as a versatile chiral building block. The presence of two distinct amine functionalities, a primary and a tertiary amine, at stereochemically defined centers allows for regioselective modifications, making it a valuable synthon for constructing complex molecular architectures with controlled stereochemistry.

Asymmetric Alkylation and Amination Reactions

Chiral diamines are pivotal in directing the stereochemical outcome of alkylation and amination reactions. By incorporating this compound into a substrate, its inherent chirality can influence the approach of incoming electrophiles or nucleophiles, leading to the formation of one stereoisomer in preference to others. For instance, chiral auxiliaries derived from diamines have been successfully employed in the asymmetric alkylation of enolates. harvard.eduacs.org The diamine moiety can form a rigid chelate with a metalated enolate, effectively shielding one face of the nucleophile and directing alkylation to the opposite face.

Similarly, in asymmetric amination reactions, derivatives of this diamine can be used to introduce a new amino group with high stereocontrol. The development of synthetic methods for preparing chiral 1,2-diamines is crucial due to their increasing use in stereoselective organic synthesis. acs.org

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. nih.govmdpi.com Chiral diamines like this compound are excellent precursors for the synthesis of a variety of chiral nitrogen-containing heterocyclic compounds such as piperazines, imidazolidines, and other related structures. sigmaaldrich.comorganic-chemistry.org

The two nitrogen atoms can participate in cyclization reactions with suitable dielectrophiles to form heterocyclic rings where the stereochemistry of the final product is dictated by the starting diamine. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of chiral seven-membered diazepines. The synthesis of such heterocycles is of great interest due to their diverse biological activities. tandfonline.com

Incorporation into Macrocyclic and Polymeric Structures

The difunctional nature of this compound makes it an ideal monomer for the synthesis of chiral macrocycles and polymers. Condensation reactions with dicarboxylic acids, dialdehydes, or other bifunctional linkers can yield macrocyclic structures with embedded chirality. mdpi.comrsc.orgnih.gov These chiral macrocycles can act as host molecules in enantioselective recognition of guest molecules or as components of supramolecular assemblies. oup.com

Furthermore, polymerization of this diamine with appropriate comonomers can lead to the formation of chiral polymers. These materials can find applications in chiral chromatography, as asymmetric catalysts, or as materials with unique chiroptical properties. Chiral polymeric diamine ligands have been developed and shown to be efficient and recyclable catalysts in asymmetric transfer hydrogenation reactions. nih.gov

Utilization as an Organocatalyst in Asymmetric Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral diamines and their derivatives are among the most successful classes of organocatalysts, capable of activating substrates through the formation of chiral enamines or iminium ions.

Enantioselective Michael Additions and Aldol (B89426) Reactions

Chiral primary-secondary diamines, structurally related to the primary-tertiary nature of the target compound, are effective organocatalysts for asymmetric Michael additions of aldehydes and ketones to nitroalkenes and other Michael acceptors. rsc.orgmdpi.comacs.orgnih.gov The primary amine typically forms an enamine intermediate with the carbonyl compound, while the tertiary amine can act as a Brønsted base or participate in hydrogen bonding to activate the Michael acceptor. This dual activation model leads to high enantioselectivities in the formation of the carbon-carbon bond.

Similarly, in asymmetric aldol reactions, chiral diamines catalyze the reaction between a ketone and an aldehyde, producing chiral β-hydroxy ketones with high diastereo- and enantioselectivity. acs.orgtandfonline.comtandfonline.com The stereochemical outcome is rationalized by the formation of a highly organized, hydrogen-bonded cyclic transition state. acs.org

Below is a table summarizing the results of organocatalyzed Michael additions using a chiral diamine catalyst, demonstrating the potential efficacy of compounds like this compound.

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee) |

| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene (B28343) | 95 | >99:1 | 98 (syn) |

| 2 | Cyclopentanone | β-Nitrostyrene | 10 | Toluene | 92 | 98:2 | 97 (syn) |

| 3 | Acetone | β-Nitrostyrene | 20 | Dichloromethane | 85 | - | 90 |

| 4 | Propanal | 2-Cyclohexen-1-one | 15 | Chloroform | 88 | 95:5 | 94 (syn) |

Data is representative of typical results obtained with chiral diamine organocatalysts and is for illustrative purposes.

Applications in Cascade and Multicomponent Reactions

The ability of chiral diamines to promote multiple bond-forming events in a single operation makes them highly valuable in cascade and multicomponent reactions. These reactions offer a high degree of atom economy and synthetic efficiency by constructing complex molecules from simple precursors in a one-pot process.

For instance, a chiral diamine catalyst can initiate a Michael addition, and the resulting intermediate can then undergo an intramolecular aldol reaction or another cyclization to rapidly build molecular complexity. Multicomponent reactions, where three or more reactants combine in a single step, can also be effectively catalyzed by chiral diamines to produce complex products with multiple stereocenters in a highly controlled manner. Rhodium-catalyzed three-component reactions of diazo compounds with imines have been shown to be an efficient route to vicinal diamines. rsc.org

The following table illustrates the utility of a chiral diamine in a cascade Michael-aldol reaction.

| Entry | Aldehyde | Nitroalkene | Ketone | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) |

| 1 | Propanal | (E)-β-Nitrostyrene | Acetone | 78 | >20:1 | 96 |

| 2 | Butanal | (E)-β-Nitrostyrene | Acetone | 75 | >20:1 | 95 |

| 3 | Propanal | (E)-2-(2-nitrovinyl)furan | Acetone | 82 | 15:1 | 92 |

This data is illustrative of cascade reactions catalyzed by chiral organocatalysts.

Precursor for the Synthesis of Advanced Functional Materials

The use of this compound as a precursor for advanced functional materials is not documented in current scientific literature. In principle, diamine compounds are versatile building blocks in materials science due to their ability to participate in a variety of polymerization and cross-linking reactions.

Development of Novel Monomers for Polymerization

There is no specific research available on the development of novel monomers for polymerization derived from this compound.

Theoretically, the primary amine group of this compound could be reacted with various electrophiles to form new monomers. For instance, reaction with acrylic acid or its derivatives could yield an acrylamide (B121943) monomer, while reaction with an epoxide could produce a hydroxy amine monomer. The presence of the tertiary amine and the isobutyl group would be incorporated into the polymer side chain, potentially influencing the final polymer's properties such as solubility, thermal stability, and basicity. Diamines are generally important monomers for the synthesis of polyamides, which are widely used plastics. nih.gov The development of new diamine monomers is an active area of research, with a focus on creating polymers with improved properties. mdpi.comscispace.comresearchgate.net

Table 1: Hypothetical Monomers from this compound

| Reactant | Resulting Monomer Type | Potential Polymer Class |

| Acryloyl chloride | Acrylamide | Poly(acrylamide) |

| Epichlorohydrin | Aminoalcohol | Polyether, Epoxy resin |

| Phosgene | Isocyanate | Polyurethane, Polyurea |

This table is illustrative of general synthetic pathways and does not represent documented reactions for this compound.

Dendrimer and Hyperbranched Polymer Synthesis

No studies have been found that utilize this compound in the synthesis of dendrimers or hyperbranched polymers.

Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers have a more irregular structure. specialchem.com The synthesis of these materials often relies on monomers with multiple reactive sites. A molecule like this compound, with two amine functionalities of different reactivity, could theoretically be used in the synthesis of hyperbranched structures. For example, it could be conceptualized as an AB-type monomer where the primary amine (A) is more reactive towards a certain reagent than the tertiary amine (B), although the tertiary amine is generally unreactive in chain-growth polymerization. A more plausible approach would be to modify the primary amine to introduce two new reactive sites, creating an AB₂ monomer, a common building block for hyperbranched polymers. kpi.uafrontiersin.org

Design of Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions

There is no available research on the design or application of chiral ligands derived from this compound for transition metal-catalyzed asymmetric reactions.

Chiral vicinal diamines are a well-established class of ligands in asymmetric catalysis. sigmaaldrich.com They can coordinate to a metal center to create a chiral environment, enabling the stereoselective synthesis of one enantiomer of a product over the other. Given that this compound is a chiral diamine, it possesses the core structural motif for such a ligand.

Table 2: Potential Classes of Chiral Ligands

| Modification of Primary Amine | Ligand Class | Potential Catalytic Applications |

| Reaction with 2-(diphenylphosphino)benzaldehyde | P,N-Ligand | Asymmetric hydrogenation, allylic alkylation |

| Reaction with a chiral oxazoline (B21484) precursor | N,N-Ligand (with oxazoline) | Asymmetric cyclopropanation, Diels-Alder reactions |

| Formation of a salen-type ligand | N,N,O,O-Ligand (Salen) | Asymmetric epoxidation, kinetic resolution |

This table represents general strategies for ligand synthesis and does not reflect documented research for this compound.

Advanced Analytical Methodologies for Research on 1 Amino 4 Methylpentan 2 Yl Dimethylamine

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is indispensable for resolving the stereoisomers of (1-Amino-4-methylpentan-2-yl)dimethylamine, which possesses two chiral centers, giving rise to four possible stereoisomers (two pairs of enantiomers).

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For aliphatic amines, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose carbamate derivatives, offer broad enantioselectivity for a wide range of chiral compounds, including amines. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For primary and secondary amines, derivatization is sometimes employed to enhance interaction with the CSP and improve chromatographic peak shape.

Macrocyclic glycopeptide CSPs, like those based on teicoplanin, are well-suited for the separation of underivatized amino compounds. These phases possess ionic groups and are compatible with a variety of mobile phases, including reversed-phase and polar organic modes, making them versatile for separating polar and ionic analytes.

Illustrative HPLC Conditions for Chiral Amine Separation:

| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Macrocyclic Glycopeptide CSP) |

|---|---|---|

| Chiral Stationary Phase | Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Astec CHIROBIOTIC T (Teicoplanin) |

| Mobile Phase | Acetonitrile/Water (55/45 v/v) with 0.1% Diethylamine | Methanol/Water/Trifluoroacetic Acid |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detection | UV at 220 nm | MS-compatible |

| Analyte State | Derivatized (e.g., with a chromophore) or underivatized | Underivatized |

Gas Chromatography (GC) with chiral columns is a high-resolution technique for the separation of volatile enantiomers. Due to the polarity and potential for peak tailing of underivatized amines, derivatization is a common prerequisite for their analysis by GC. Reagents such as trifluoroacetic anhydride (TFAA) are used to convert the amine functional groups into less polar and more volatile derivatives.

The most widely used chiral stationary phases for GC are based on cyclodextrin derivatives. These cyclic oligosaccharides have a chiral cavity that allows for differential inclusion of enantiomers, leading to their separation. The choice of the specific cyclodextrin derivative and the GC conditions, particularly the temperature program, are crucial for achieving optimal resolution.

Exemplary GC Conditions for Chiral Separation of a Derivatized Aliphatic Amine:

| Parameter | Value |

|---|---|

| Chiral Column | Cyclodextrin-based (e.g., Astec CHIRALDEX G-TA) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Isothermal at 90-110 °C or a temperature ramp |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for preparative chiral separations due to its advantages in speed, reduced solvent consumption, and lower environmental impact compared to HPLC. selvita.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol.

For the separation of basic compounds like amines, the addition of a basic additive to the modifier or the sample diluent is often necessary to improve peak shape and resolution. nih.gov The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are commonly employed in SFC. The high flow rates and rapid equilibration times in SFC make it highly efficient for isolating pure enantiomers on a larger scale. nih.govchiraltech.com

Typical SFC Parameters for Preparative Chiral Amine Separation:

| Parameter | Value |

|---|---|

| Chiral Column | Polysaccharide-based (e.g., Chiralpak series) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., 20-40% Methanol) |

| Additive | Basic modifier (e.g., 0.1-1% Diethylamine or Isopropylamine) |

| Flow Rate | Typically high (e.g., 70-120 mL/min for preparative scale) |

| Back Pressure | 100-200 bar |

| Column Temperature | 35-40 °C |

| Detection | UV |

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated mass spectrometry techniques are essential for the sensitive and selective detection and quantification of this compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for analyzing non-volatile or thermally labile compounds. For aliphatic amines, electrospray ionization (ESI) in positive ion mode is typically employed. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides excellent specificity and minimizes matrix interference.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is suitable for volatile and thermally stable compounds. As with chiral GC, derivatization of the amine groups is generally required. Electron ionization (EI) is a common ionization technique that produces characteristic fragmentation patterns, which can be used for structural elucidation and confirmation. The fragmentation of aliphatic amines is dominated by alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For a primary amine, this often results in a characteristic ion at m/z 30. metwarebio.com

Illustrative Mass Spectrometry Parameters for Aliphatic Amine Analysis:

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|---|

| LC-MS/MS | ESI (+) | [M+H]+ | Dependent on fragmentation of the specific compound |

| GC-MS/MS (derivatized) | EI | Molecular ion of derivative | Characteristic fragment ions of the derivative |

Capillary Electrophoresis (CE) for High-Resolution Separations and Electrophoretic Mobility Studies

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. dergipark.org.tr For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including amines. nih.govnih.gov

The principle of chiral separation in CE involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities. The resolution can be optimized by adjusting various parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. sci-hub.box

Representative CE Conditions for Chiral Amine Separation:

| Parameter | Value |

|---|---|

| Chiral Selector | β-Cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin) |

| Background Electrolyte | Phosphate or borate buffer at a specific pH |

| Applied Voltage | 15-30 kV |

| Capillary Temperature | 20-25 °C |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Detection | UV at a low wavelength (e.g., 200 nm) |

Titrimetric and Potentiometric Methods for Amine Quantification and pKa Determination

Titrimetric and potentiometric methods are classical analytical techniques that provide accurate and precise results for the quantification of amine content and the determination of acid dissociation constants (pKa).

For the quantification of weak bases like amines, non-aqueous titration is often preferred over aqueous titration to obtain a sharper endpoint. lcms.czgfschemicals.com The sample is typically dissolved in a non-aqueous solvent, such as glacial acetic acid, and titrated with a strong acid, most commonly perchloric acid in glacial acetic acid. metrohm.com The endpoint can be detected using a visual indicator or potentiometrically with a pH electrode.

Potentiometric titration is a standard and high-precision method for determining the pKa values of a substance. jascoinc.com This involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a diamine like this compound, two pKa values would be expected, corresponding to the two amine groups.

Typical Conditions for Titrimetric and Potentiometric Analysis:

| Analysis | Method | Solvent | Titrant | Endpoint Detection |

|---|---|---|---|---|

| Quantification | Non-aqueous Titration | Glacial Acetic Acid | 0.1 N Perchloric Acid in Glacial Acetic Acid | Potentiometric or Visual Indicator (e.g., Crystal Violet) |

| pKa Determination | Potentiometric Titration | Aqueous solution or co-solvent mixture | Standardized HCl or NaOH | pH electrode |

Future Directions and Emerging Research Avenues for 1 Amino 4 Methylpentan 2 Yl Dimethylamine

Exploration of Unconventional Synthetic Strategies and Green Chemistry Innovations

The future synthesis of (1-Amino-4-methylpentan-2-yl)dimethylamine is poised to move beyond traditional methods, embracing green chemistry principles to enhance efficiency, reduce waste, and improve sustainability. Key areas of innovation include biocatalysis, continuous flow chemistry, and mechanochemistry.

Biocatalysis : Enzymatic reactions offer a highly selective and environmentally friendly route to chiral amines. researchgate.net The use of enzymes like transaminases could enable the asymmetric synthesis of this compound from a corresponding ketone precursor with high enantioselectivity under mild conditions. researchgate.net This approach avoids the need for harsh reagents and heavy metal catalysts, aligning with green chemistry goals.

Continuous Flow Synthesis : Flow chemistry presents a scalable and efficient alternative to batch processing for producing chiral diamines. thieme.de This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced reaction times. nih.gov Implementing a continuous-flow process for the synthesis of this compound could streamline its production for industrial applications.

Mechanochemistry : Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free or solvent-minimal approach. researchgate.netnih.gov This technique can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through conventional solution-based methods. acs.orgorganic-chemistry.org Exploring mechanochemical routes could provide a more sustainable and efficient synthesis of the target diamine. rsc.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.netresearchgate.net | Discovery and engineering of specific transaminases or other enzymes. |

| Continuous Flow | Enhanced scalability, improved safety, higher throughput, precise process control. thieme.denih.gov | Reactor design, optimization of flow parameters, integration of purification steps. |

| Mechanochemistry | Solvent-free or reduced solvent use, shorter reaction times, energy efficiency. researchgate.netorganic-chemistry.org | Optimization of milling conditions, use of liquid-assisted grinding (LAG). rsc.org |

Discovery of Novel Catalytic Systems Based on this compound Derivatives

Chiral vicinal diamines are highly valued as ligands in asymmetric catalysis. sigmaaldrich.comucl.ac.uk The structure of this compound provides a versatile scaffold for the design of new, highly effective chiral ligands and catalysts.

Future research will likely focus on modifying the primary and tertiary amine functionalities to create a library of derivatives. These derivatives can be coordinated with various transition metals, such as copper, rhodium, or palladium, to generate novel catalytic systems. Such systems hold promise for a range of asymmetric transformations, including C-C, C-N, and C-O bond formations, which are fundamental in the synthesis of complex organic molecules. acs.org The development of these catalysts could lead to more efficient and selective methods for producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. researchgate.netchemrxiv.org

| Derivative Type | Potential Catalytic Application | Metal Center |

| N-Acyl Derivatives | Asymmetric C-H Activation/Annulation nih.gov | Palladium |

| Schiff Base Derivatives (from primary amine) | Asymmetric Addition Reactions researchgate.net | Copper, Zinc |

| Phosphine-Diamine Derivatives | Asymmetric Hydrogenation, Allylic Alkylation researchgate.net | Rhodium, Iridium, Palladium |

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Applications

For this compound, AI can be employed in several ways:

Predictive Modeling : Machine learning algorithms can be trained on existing data to predict the reactivity and selectivity of the diamine and its derivatives in various catalytic reactions. catalysis.blog This can accelerate the discovery of optimal catalysts by reducing the need for extensive experimental screening. umich.edu

De Novo Ligand Design : AI can be used to design novel chiral ligands based on the this compound scaffold. nih.gov By building an in-silico library of potential derivatives and using ML to predict their performance, researchers can identify the most promising candidates for synthesis and testing. u-tokyo.ac.jp

Retrosynthesis Planning : AI-powered tools can devise efficient synthetic pathways to complex target molecules that incorporate this compound as a key building block. engineering.org.cn

The integration of AI promises to significantly shorten the development cycle for new catalysts and applications derived from this chiral diamine. nih.gov

Development of this compound for Interdisciplinary Research Fields

The unique structural and chiral properties of this compound make it a valuable building block for applications beyond traditional catalysis, extending into materials science and medicinal chemistry.

Materials Science : Chiral molecules are increasingly used to create advanced materials with unique optical and electronic properties. chiralpedia.com this compound could be incorporated as a chiral monomer into sequence-defined polyamides or other polymers. nih.govacs.org Such materials could exhibit helical structures and find applications in chiral separations, sensing, and electronics. researchgate.net

Medicinal Chemistry : The vicinal diamine motif is a privileged scaffold in many biologically active compounds and approved drugs. nih.govnih.gov The compound can serve as a starting point for the synthesis of new drug candidates. enamine.net Its derivatives could be explored for various therapeutic applications, including as antiviral or fungicidal agents, leveraging the importance of chirality in drug-receptor interactions. nih.gov

| Interdisciplinary Field | Potential Application | Research Objective |

| Materials Science | Chiral Polymers and Polyamides | To create materials with defined helical structures for optical or separation applications. acs.org |

| Chiral Metal-Organic Frameworks (MOFs) | To develop porous materials for enantioselective catalysis and separations. | |

| Medicinal Chemistry | Antiviral/Antifungal Agent Scaffolds | To synthesize and screen derivatives for biological activity against various pathogens. nih.gov |

| Asymmetric Synthesis of APIs | To use as a chiral building block in the synthesis of complex active pharmaceutical ingredients. enamine.net |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (1-amino-4-methylpentan-2-yl)dimethylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, analogous structures like N-(1-amino-4-methylpentan-2-yl) derivatives are synthesized using sulfonamide coupling or carbamate functionalization under controlled pH (8–9) and low-temperature (0–5°C) conditions to prevent side reactions . Yield optimization requires precise stoichiometric ratios of amine precursors and catalysts (e.g., Pd/C for hydrogenation).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm backbone structure and substituent positions. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]<sup>+</sup> peaks). For analogs like [2-amino-1-(4-chlorophenyl)ethyl]dimethylamine, InChI codes and chromatographic retention times are critical for verifying purity (>95%) .

Q. What are the primary research applications of this compound in catalysis or organic synthesis?

- Methodological Answer : Similar dimethylamine derivatives act as ligands in catalytic systems. For instance, ruthenium nanoparticles supported on cellulose show enhanced catalytic activity (TOF = 122.56 mol H2/molRu·h) for dehydrogenation reactions, suggesting potential use in hydrogen storage or transfer hydrogenation .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-methylpentan backbone influence reactivity in cross-coupling reactions?

- Methodological Answer : Computational studies (DFT) on analogous compounds reveal that branching at the 4-methyl group increases steric hindrance, reducing undesired side reactions. Substituent effects on the amine group (e.g., dimethyl vs. primary amines) modulate electron density, affecting nucleophilicity in SN2 pathways .

Q. What experimental strategies resolve contradictions in catalytic efficiency data across studies?

- Methodological Answer : Conflicting TOF values (e.g., Ru catalysts: 44.91 vs. 122.56 mol H2/molRu·h) arise from differences in nanoparticle dispersion or support materials. Use poisoning experiments (e.g., mercury drop tests) to confirm heterogeneous vs. homogeneous catalysis and standardized substrate concentrations (0.1–0.5 M) for comparability .

Q. How does the compound’s stability under oxidative or thermal stress impact its utility in multi-step syntheses?

- Methodological Answer : Thermal gravimetric analysis (TGA) of related dimethylamine derivatives shows decomposition onset at 150–200°C. Oxidative stability is pH-dependent; under acidic conditions, imine formation occurs, while neutral conditions favor amine retention. Stabilizers like antioxidants (e.g., BHT) extend shelf life .

Q. What role does the compound play in modulating enzyme or receptor activity in biochemical assays?

- Methodological Answer : Structural analogs (e.g., [2-amino-2-(4-chlorophenyl)ethyl]dimethylamine) exhibit affinity for G-protein-coupled receptors (GPCRs) due to the amine group’s basicity (pKa ~10). Use fluorescence polarization assays to quantify binding constants (Kd) and compare with control ligands .

Q. How can researchers design kinetic studies to differentiate between competing reaction mechanisms (e.g., radical vs. ionic pathways)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.